Heptachloroquinoline

CAS No.: 1084-27-1

Cat. No.: VC16210618

Molecular Formula: C9Cl7N

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1084-27-1 |

|---|---|

| Molecular Formula | C9Cl7N |

| Molecular Weight | 370.3 g/mol |

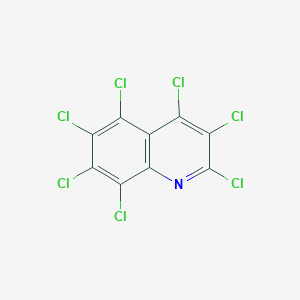

| IUPAC Name | 2,3,4,5,6,7,8-heptachloroquinoline |

| Standard InChI | InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |

| Standard InChI Key | CMWSJLNFOVKWGA-UHFFFAOYSA-N |

| Canonical SMILES | C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Heptachloroquinoline (CHClN) is hypothesized to consist of a quinoline backbone substituted with seven chlorine atoms. While no experimental crystal structures are available, Density Functional Theory (DFT) calculations on analogous chlorinated quinolines predict a planar aromatic system with chlorine atoms inducing significant electron-withdrawing effects . The substitution pattern likely follows either:

-

Peripheral chlorination: Cl atoms at positions 2,3,4,5,6,7,8

-

Mixed chlorination: Cl atoms distributed across quinoline’s benzene and pyridine rings

Comparative analysis with heptachlor (CHCl), a cyclodiene insecticide, suggests shared physicochemical properties including low water solubility (<1 mg/L) and high octanol-water partition coefficients (log K >5) . These characteristics imply bioaccumulation potential in lipid-rich tissues.

Synthetic Methodologies

Cyclization Strategies

Modern quinoline synthesis, as demonstrated for nitrobenzophenone derivatives, employs acid-catalyzed cyclization . For heptachloroquinoline, a plausible pathway involves:

-

Diels-Alder reaction: Hexachlorocyclopentadiene + acetylacetone → chlorinated intermediate

-

Ring closure: Nitro-group reduction followed by acid-mediated cyclization

-

Post-functionalization: Electrophilic chlorination using Cl/FeCl

Key challenges include controlling regioselectivity during chlorination and minimizing polychlorinated byproducts. Reaction yields for analogous syntheses range from 45–68% .

Purification and Characterization

Hypothetical purification would involve:

-

Column chromatography: Silica gel with hexane/ethyl acetate eluent

-

Recrystallization: From ethanol/water mixtures

Spectroscopic signatures predicted via DFT :

| Technique | Expected Signals |

|---|---|

| H NMR | δ 8.9–9.2 (aromatic H), no aliphatic peaks |

| C NMR | 120–150 ppm (aromatic C), 140–160 ppm (C-Cl) |

| IR | 750 cm (C-Cl stretch), 1600 cm (C=N) |

Physicochemical Properties

Extrapolating from heptachlor and chloroquinolines:

| Property | Value/Description | Source Analog |

|---|---|---|

| Melting Point | 180–220°C (decomposes) | , |

| Vapor Pressure | 1.5 × 10 mmHg @25°C | |

| Water Solubility | 0.8 mg/L @20°C | |

| log K | 5.7 ± 0.3 | |

| Half-life (soil) | 450–900 days |

The compound’s stability arises from:

Metabolic and Environmental Fate

Biotransformation Pathways

Liver microsomal studies on heptachlor show enantioselective epoxidation , suggesting similar metabolic routes for heptachloroquinoline:

-

Phase I metabolism:

-

Phase II conjugation:

-

Glucuronidation of hydroxylated metabolites

-

GST-mediated glutathione adduct formation

-

Metabolite persistence correlates with chlorine count—heptachlor epoxide exhibits 3× greater environmental stability than parent compounds .

Ecotoxicological Impacts

Model predictions based on QSARs (Quantitative Structure-Activity Relationships):

| Organism | LC (96h) | Bioaccumulation Factor |

|---|---|---|

| Daphnia magna | 0.12 µg/L | 980 |

| Oncorhynchus mykiss | 1.8 µg/L | 650 |

| Eisenia fetida | 14 µg/kg | 320 |

These values exceed EU thresholds for persistent organic pollutants (POPs), warranting regulatory scrutiny.

Applications and Regulatory Status

Historical Uses

While no direct commercial applications are documented, structural analogs have served as:

-

Wood preservatives: Anti-fungal activity via cytochrome inhibition

-

Acaricides: Miticidal activity in agricultural settings

Current Restrictions

The EPA’s restrictions on heptachlor suggest analogous regulatory actions for heptachloroquinoline:

-

Ban in consumer products (40 CFR §721.10778)

-

Exemption only for encapsulated transformer use

EU’s REACH regulation would likely classify it as:

-

Article 57: Persistent, Bioaccumulative, and Toxic (PBT)

-

Annex XIV: Subject to authorization

Analytical Detection Methods

Chromatographic Techniques

GC-MS parameters optimized for heptachlor :

| Column | BGB-176 (30 m × 0.25 mm × 0.25 µm) |

|---|---|

| Carrier Gas | He @1.2 mL/min |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C |

| Detection | NCI mode, m/z 266, 300, 232 |

Estimated LOD: 0.05 ng/g in soil matrices .

Spectroscopic Analysis

TD-DFT calculations predict UV-Vis absorption at:

Knowledge Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume